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Feature

Uprosertib (GSK2141795)

GSK690693

Primary Target

Inhibition Mechanism

Reported Isoform
Selectivity (IC50)

Key Off-Target Kinases

Reported Cellular
Activity (Proliferation
IC50)

In Vivo Efficacy
(Sample Data)

Akt (Protein Kinase B) [1] [2]

ATP-competitive [1] [2]

Pan-Akt inhibitor: Aktl (180 nM),
Akt2 (328 nM), Akt3 (38 nM) [1] [5]

CDK7, ROCK1, ROCK2 [1] [5]

5-15 pM (in resistant NSCLC cell
lines) [1]

61% tumor growth inhibition in mice
(BT474 xenografts) at 100 mg/kg,
orally [1]

Akt (Protein Kinase B) [3]

ATP-competitive [3] [4]

Pan-Akt inhibitor: Aktl (2 nM),
Akt2 (13 nM), Akt3 (9 nM) [3]

AGC kinase family (PKA, PKC),
AMPK, PAK4/5/6 [3]

20-147 nM (in various sensitive
cancer cell lines) [3]

Increased event-free survival in
pediatric solid tumor xenografts at
30 mg/kg [6]
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Deeper Look into the Data

The differences in their reported IC50 values are significant. GSK690693 shows lower IC50 values
(indicating higher potency) in biochemical cell-free assays [3]. In contrast, the values for Uprosertib were
determined in a different experimental setting, a cell lysate-based kinobead competition assay [1]. This

crucial methodological difference means their potency should not be compared directly.

¢ Mechanism of Action: Both are ATP-competitive inhibitors, but they bind differently than allosteric
inhibitors. The diagram below illustrates how these two inhibitor classes work within the AKT signaling

pathway.
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e Selectivity Profiles: Beyond inhibiting Akt, both compounds have distinct off-target effects, which is
critical for interpreting experimental results.
o Uprosertib also potently inhibits CDK7, ROCK1, and ROCK2 at micromolar concentrations [1]
[5].
o GSK690693 is less selective within the AGC kinase family and also potently inhibits PKA, PKC
isozymes, AMPK, and PAK4/5/6 [3].

Key Experimental Protocols

The search results cite several methods used to characterize these inhibitors. Here are details on two key

assays:

1. Kinase Binding Assay (for Uprosertib) [1]

e Purpose: To determine the binding affinity and selectivity of the inhibitor against a wide range of
kinases in a complex cellular context.
e Method Summary:
o Lysate Preparation: Cell lysates are prepared from a mix of cancer cell lines (e.g., K562,
COLO205).
o Compound Competition: Lysates are pre-incubated with increasing concentrations of
Uprosertib (e.g., from 2.5 nM to 25 uM).
o Kinobead Pulldown: Treated lysates are incubated with kinobeads (beads coupled with broad-
spect kinase probes).
o Quantification: Bead-bound proteins are eluted, digested with trypsin, and identified and
guantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
o Data Analysis: Dose-response curves are generated, and IC50 values are calculated from the
reduction in target binding.

2. In Vitro Kinase Assay (for GSK690693) [3]

e Purpose: To measure the direct inhibition of purified, activated Akt enzymes in a biochemical setting.
e Method Summary:
o Enzyme Preparation: Recombinant, full-length His-tagged Aktl, Akt2, or Akt3 are expressed
and purified. They are then fully activated by phosphorylation using PDK1 and MK2 kinases.
o Compound Pre-incubation: Activated Akt enzymes are incubated with GSK690693 for 30
minutes.
o Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide
substrate.
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o Detection: After incubation, the reaction is terminated, and product formation is quantified
using a radiometric method or bead-based imaging.
o Data Analysis: IC50 values are determined from the inhibition curves.

Research Considerations

When deciding between these inhibitors for a project, consider these practical aspects:

e Choice Depends on Research Goal: If you need high potency in a cell-free system, GSK690693's
data is compelling. If your study is in a more complex cellular system, Uprosertib's profile generated
in lysates may be more relevant.

¢ Interpret Cellular Data Cautiously: Be aware that cellular effects, especially at higher
concentrations, could be influenced by their distinct off-target kinase inhibitions.

e Consult the Literature: Since these compounds are primarily research tools, search for recent
publications in your specific disease model to see which inhibitor has shown more predictable activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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